molecular formula C30H57NO3S B15197136 Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt CAS No. 81611-36-1

Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt

Cat. No.: B15197136
CAS No.: 81611-36-1
M. Wt: 511.8 g/mol
InChI Key: XNWIDFNOHVISPS-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, where two dodecyl groups are attached to the benzene ring at the 2 and 4 positions, and the sulfonic acid group is neutralized with ammonium. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,4-didodecyl-, ammonium salt typically involves the sulfonation of 2,4-didodecylbenzene. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves the continuous sulfonation of 2,4-didodecylbenzene using sulfur trioxide or oleum, followed by neutralization with ammonia. The product is then purified and dried to obtain the final ammonium salt.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt undergoes various chemical reactions typical of aromatic sulfonic acids:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

    Sulfonamides: Formed through the reaction with amines.

    Sulfonyl Chlorides: Produced by reacting with thionyl chloride or phosphorus pentachloride.

    Esters: Formed by reacting with alcohols.

Scientific Research Applications

Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,4-didodecyl-, ammonium salt primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is crucial in its applications in detergents and emulsifiers. At the molecular level, the compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

    Dodecylbenzenesulfonic Acid: A similar compound with a single dodecyl group.

    Decylbenzenesulfonic Acid: Contains a decyl group instead of dodecyl.

    Tridecylbenzenesulfonic Acid: Contains a tridecyl group.

Uniqueness

Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt is unique due to the presence of two dodecyl groups, which enhance its surfactant properties compared to similar compounds with fewer or different alkyl groups. This makes it particularly effective in applications requiring strong surfactant action.

Properties

CAS No.

81611-36-1

Molecular Formula

C30H57NO3S

Molecular Weight

511.8 g/mol

IUPAC Name

azanium;2,4-didodecylbenzenesulfonate

InChI

InChI=1S/C30H54O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-28-25-26-30(34(31,32)33)29(27-28)24-22-20-18-16-14-12-10-8-6-4-2;/h25-27H,3-24H2,1-2H3,(H,31,32,33);1H3

InChI Key

XNWIDFNOHVISPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[NH4+]

physical_description

Liquid

Origin of Product

United States

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